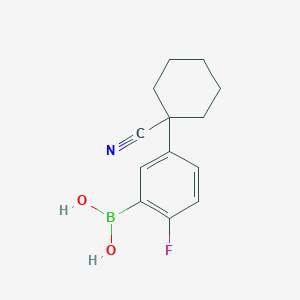

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid

Beschreibung

BenchChem offers high-quality 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[5-(1-cyanocyclohexyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c15-12-5-4-10(8-11(12)14(17)18)13(9-16)6-2-1-3-7-13/h4-5,8,17-18H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZWUCOLZQGZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2(CCCCC2)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid

This guide details the precision synthesis of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid , a critical building block likely utilized in the development of next-generation Androgen Receptor (AR) antagonists (analogous to the structural motifs found in Enzalutamide and Apalutamide).

The synthesis is non-trivial due to two primary challenges:

-

Steric Hindrance: Construction of the quaternary carbon center within the bulky cyclohexyl ring.

-

Regiocontrol: Installing the boronic acid moiety specifically ortho to the fluorine atom while preserving the sensitive nitrile group.

Executive Summary & Strategic Analysis

The target molecule features a 1,2,5-trisubstituted benzene ring. The strategic disconnect reveals that the 1-cyanocyclohexyl moiety is best installed early via nucleophilic substitution, as late-stage introduction of quaternary centers on aryl rings is kinetically difficult.

The recommended synthetic pathway follows a Linear 3-Step Protocol :

-

Double Alkylation (Cyclization): Converting 4-fluorophenylacetonitrile to the cyclohexyl derivative.

-

Regioselective Bromination: Exploiting the ortho-directing power of fluorine.

-

Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis revealing the linear construction of the sterically hindered core.

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of 1-(4-fluorophenyl)cyclohexanecarbonitrile. Challenge: Preventing mono-alkylation and ensuring complete cyclization.

Protocol: We utilize Phase Transfer Catalysis (PTC) rather than traditional NaH/THF conditions. PTC is superior here because it avoids hydrogen gas evolution and operates efficiently for generating sterically congested quaternary centers.

-

Reagents:

-

4-Fluorophenylacetonitrile (1.0 equiv)

-

1,5-Dibromopentane (1.1 equiv)

-

Sodium Hydroxide (50% aq. solution, 4.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Catalyst

-

Toluene (Solvent, 5 volumes)

-

-

Procedure:

-

Charge a reactor with 4-fluorophenylacetonitrile, 1,5-dibromopentane, and TBAB in toluene.

-

Cool the mixture to 0–5 °C.

-

Add 50% NaOH dropwise, maintaining internal temperature <15 °C (Exothermic).

-

Warm to room temperature and stir vigorously (high shear mixing recommended) for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of starting nitrile.

-

Workup: Dilute with water, separate phases. Wash organic layer with 1N HCl (to remove amine impurities from TBAB decomposition) and brine.

-

Purification: Crystallization from Hexanes/Ethyl Acetate or vacuum distillation.

-

Causality: The 50% NaOH deprotonates the benzylic position. The TBAB shuttles the anion into the organic phase where it attacks the 1,5-dibromopentane. The second alkylation is intramolecular and rapid (entropic advantage), forming the 6-membered ring.

Phase 2: Regioselective Bromination

Objective: Synthesis of 1-(3-bromo-4-fluorophenyl)cyclohexanecarbonitrile. Challenge: Directing the bromine to the position ortho to the fluorine (C3 relative to alkyl, C2 relative to F) rather than ortho to the alkyl group.

Protocol:

-

Reagents:

-

1-(4-Fluorophenyl)cyclohexanecarbonitrile (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Sulfuric Acid (H₂SO₄) or Trifluoroacetic acid (TFA) (Solvent/Catalyst)

-

-

Procedure:

-

Dissolve the substrate in concentrated H₂SO₄ at 0 °C. (Note: The nitrile is stable in cold acid; hydrolysis requires heat/water).

-

Add NBS portion-wise over 30 minutes.

-

Stir at 0–10 °C for 2 hours.

-

Mechanism: The fluorine atom is an ortho/para director. The para position is blocked by the cyclohexyl group. The ortho position to the fluorine is sterically accessible and electronically activated by resonance from the fluorine lone pair. The position ortho to the bulky cyclohexyl group is sterically hindered and less activated.

-

Workup: Pour onto crushed ice. Extract with Dichloromethane (DCM).

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) or recrystallization from ethanol.

-

Phase 3: Miyaura Borylation (The Critical Step)

Objective: Synthesis of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid.[1] Challenge: Avoiding protodeboronation and nitrile hydrolysis.

Protocol:

-

Reagents:

-

Procedure:

-

Combine Aryl Bromide, B₂pin₂, and KOAc in dioxane.

-

Sparge with Nitrogen for 15 minutes to remove O₂ (Critical for Pd(0) cycle).

-

Add Pd(dppf)Cl₂[2]·DCM.

-

Heat to 90 °C for 4–8 hours.

-

IPC: Monitor for conversion to the Boronate Ester (Pinacol ester).

-

Hydrolysis (to free acid):

-

Cool to RT. Add NaIO₄ (3 equiv) in THF/H₂O or treat with 1N HCl/Acetone if the pinacol ester is not the desired final form.

-

Note: Many medicinal chemistry applications use the Pinacol ester directly. If the free acid is required, mild hydrolysis is essential to preserve the nitrile.

-

-

Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand prevents catalyst decomposition at high temperatures and provides the necessary bite angle to facilitate the reductive elimination of the bulky boronate species.

Process Data & Specifications

| Parameter | Specification | Rationale |

| Overall Yield | 45% - 55% | Cumulative loss across 3 steps; crystallization is yield-limiting but purity-enhancing. |

| Purity (HPLC) | >98.0% | Required for pharmaceutical intermediates to prevent side-reactions in subsequent couplings. |

| Appearance | Off-white to pale yellow solid | Color derived from trace Pd or conjugated impurities. |

| ¹H NMR Diagnostic | δ ~7.8 ppm (dd, 1H) | The proton ortho to the Boron and meta to Fluorine will show a distinct downfield shift and coupling. |

| ¹⁹F NMR Diagnostic | Distinct shift | Fluorine shift changes significantly upon borylation (deshielding effect of Boron). |

Workflow Visualization

Figure 2: Operational workflow emphasizing critical process parameters (CPP) at each stage.

References

-

Miyaura, N., & Suzuki, A. (1995).[4][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Organic Syntheses. (2004).[6] "Synthesis of 1-Phenylcyclohexanecarbonitrile via PTC." Org.[6][7][8][9] Synth. Coll. Vol. 10, p.613. (Foundational protocol for Phase 1). Link

-

PubChem. "5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid - Compound Summary." (Structure verification). Link

Sources

- 1. 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid CAS#: 2377607-87-7 [m.chemicalbook.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Technical Monograph: 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid

The following technical monograph provides an in-depth analysis of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid , a specialized organoboron intermediate used primarily in the synthesis of next-generation Androgen Receptor (AR) antagonists.

Part 1: Executive Summary & Chemical Identity[1][2][3]

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (CAS 2377607-87-7 ) is a high-value pharmacophore building block. Structurally, it consists of a 2-fluorophenylboronic acid core substituted at the 5-position with a bulky, lipophilic 1-cyanocyclohexyl moiety.

This specific steric and electronic arrangement is critical in medicinal chemistry, particularly for Prostate Cancer therapeutics . The 1-cyanocyclohexyl group serves as a bioisostere to the dimethyl-cyanomethyl motif found in Enzalutamide and the cyclobutyl-cyanomethyl motif in Apalutamide , offering altered metabolic stability and hydrophobic pocket occupancy in the Androgen Receptor ligand-binding domain (LBD).

Chemical Profile[3][4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 2377607-87-7 |

| Chemical Name | 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid |

| Molecular Formula | C₁₃H₁₅BFNO₂ |

| Molecular Weight | 247.07 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Boronic acid group) |

| SMILES | OC(O)B1=CC(C2(CCCCC2)C#N)=CC=C1F |

| Key Functional Groups | Boronic Acid (Suzuki handle), Nitrile (H-bond acceptor), Fluorine (Metabolic blocker) |

Part 2: Synthesis & Manufacturing Engineering

The synthesis of CAS 2377607-87-7 requires a convergent strategy that builds the quaternary carbon center before installing the sensitive boronic acid moiety. The most robust industrial route utilizes a Miyaura Borylation of the corresponding aryl bromide.

Strategic Retrosynthesis

-

Immediate Precursor: 1-(3-Bromo-4-fluorophenyl)cyclohexanecarbonitrile.

-

Key Starting Material (KSM): 3-Bromo-4-fluorophenylacetonitrile.

Synthesis Workflow Diagram

The following logic flow illustrates the critical path from commodity starting materials to the target boronic acid.

Caption: Convergent synthesis pathway for CAS 2377607-87-7 via Miyaura Borylation.

Critical Process Parameters (CPPs)

-

Quaternary Carbon Formation: The double alkylation of the acetonitrile with 1,5-dibromopentane is the yield-limiting step. The use of NaH in DMSO or DMF is preferred over phase-transfer catalysis (PTC) to minimize mono-alkylated impurities.

-

Cryogenic Control: Not typically required; however, the exotherm during NaH addition must be managed (< 10°C) to prevent runaway reactions.

-

Boronic Acid Stability: The final acid is prone to protodeboronation (loss of B(OH)₂ replaced by H) if exposed to high heat under acidic conditions. The pinacol ester is often isolated as the stable storage form.

Part 3: Experimental Protocols

Protocol A: Synthesis of Intermediate (Cycloalkylation)

Objective: Preparation of 1-(3-Bromo-4-fluorophenyl)cyclohexanecarbonitrile.

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

-

Reagents: Charge NaH (60% dispersion in oil, 2.2 equiv) washed with hexanes. Suspend in anhydrous DMSO (10 vol).

-

Addition: Add 3-Bromo-4-fluorophenylacetonitrile (1.0 equiv) and 1,5-dibromopentane (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS for disappearance of nitrile.

-

Workup: Quench carefully with ice water (exothermic!). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexanes or Silica Gel Chromatography (0-10% EtOAc in Hexanes).

Protocol B: Miyaura Borylation & Hydrolysis

Objective: Conversion of Aryl Bromide to Boronic Acid.

-

Coupling: Combine the aryl bromide (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), and KOAc (3.0 equiv) in 1,4-Dioxane .

-

Catalyst: Degas with Nitrogen for 15 mins. Add Pd(dppf)Cl₂·DCM (0.03 equiv).

-

Heating: Heat to 90°C for 4–6 hours.

-

Workup (Ester): Filter through Celite, concentrate, and pass through a short silica plug.

-

Hydrolysis (to Acid): Dissolve the pinacol ester in Acetone/Water (3:1). Add NaIO₄ (3.0 equiv) and NH₄OAc (3.0 equiv). Stir at RT for 24 hours.

-

Isolation: Extract with EtOAc. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride form.

Part 4: Applications in Drug Discovery

This compound is a specialized "warhead" carrier. In the context of Androgen Receptor (AR) antagonists, the 5-(1-cyanocyclohexyl) group provides a bulky, rigid scaffold that occupies the hydrophobic pocket of the receptor, preventing the conformational change required for AR nuclear translocation.

Mechanism of Action (Suzuki Coupling)

The boronic acid serves as the nucleophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to attach the fluorophenyl-cyclohexyl motif to heteroaromatic cores (e.g., pyridines, thiohydantoins).

Caption: Catalytic cycle for attaching CAS 2377607-87-7 to a drug scaffold.

Part 5: Safety & Handling

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

Acute Toxicity: Harmful if swallowed (due to Nitrile moiety).

-

-

Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents. Boronic acids can dehydrate to form boroxines; store in a cool, dry place (2-8°C) under inert gas to maintain stoichiometry.

References

-

PubChem. (2024).[6] 1-(3-Bromo-4-fluorophenyl)cyclohexanecarbonitrile (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Contextual reference for diarylthiohydantoin synthesis). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. accelsci.com [accelsci.com]

- 6. 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylic Acid | C13H12BrFO3 | CID 71432767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Characterization of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic Acid

[1]

Executive Summary & Structural Context

Molecule: 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid Class: Functionalized Arylboronic Acid / Enzalutamide-Analog Intermediate Core Challenge: The "Boronic Acid Paradox"—this molecule exists in a dynamic equilibrium between its free acid form, trimeric boroxine (anhydride), and varying degrees of hydration.[1] Standard HPLC often fails to capture this true state, leading to variable potency data.

This guide establishes a self-validating analytical workflow that prioritizes solution-state dynamics (NMR) over static chromatography for primary characterization.

Theoretical Structural Analysis

Before wet analysis, the connectivity must be understood to predict spectral anomalies.

The Boroxine Equilibrium

Unlike standard organic acids, this compound spontaneously dehydrates. In solid state, it is likely a mixture of the monomeric acid and the cyclic trimer (boroxine).

-

Monomer:

(Active species for Suzuki couplings)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Boroxine:

(Dehydrated storage form)

This equilibrium is reversible.[1] Crucial Insight: Analytical certificates listing "Purity: 98%" by HPLC often ignore that the sample may be 30% boroxine by mass.

Visualizing the Equilibrium (DOT Diagram)

Figure 1: The reversible dehydration pathway. Analytical methods must account for this shift; qNMR is preferred over gravimetric analysis.[1]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for this scaffold. The presence of Fluorine and Boron allows for multi-nuclear validation.

Protocol A:

H NMR (Proton)

-

Solvent: DMSO-

(Preferred over CDClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Key Signals:

-

Boronic OH: Broad singlets

8.0–8.5 ppm (Integrates to 2H; disappears withngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Aromatic Region:

-

H-3 (Ortho to F): Doublet of doublets (coupling to F and H-4).

-

H-4 & H-6: Distinct splitting. H-6 (Ortho to Boron) is typically deshielded (

7.5–7.8 ppm).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Cyclohexyl Ring: Complex multiplets

1.2–2.2 ppm. The 1-cyano group creates a rigid environment, potentially splitting the ring protons into distinct equatorial/axial sets.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Protocol B:

B NMR (The Purity Check)

This is the critical differentiator between the acid, the boroxine, and oxidative impurities (phenols).

-

Instrument Param: Quartz tubes recommended (borosilicate glass gives a broad background "hump" at

0 ppm).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Expectation:

-

Monomeric Acid:

~28–30 ppm (Broad singlet).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Borate Ester (Impurity):

~20–22 ppm.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Tetrahedral Boronate (sp3):

~2–10 ppm (Only if base is present).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Protocol C:

F NMR

-

Signal: Single sharp peak

-100 to -120 ppm (relative to CFClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Utility: Excellent for detecting defluorinated impurities or regioisomers (e.g., 4-fluoro isomer) which will have distinct shifts.[1]

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: Nitrile (

) stretch at 2230–2240 cmngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Boron Region: Strong, broad O-H stretch (3200–3500 cm

) and B-O stretch (~1340 cmngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Quantitative Purity & Assay (qNMR vs. HPLC)

The Problem with HPLC

Boronic acids interact with silanol groups on silica columns, causing severe tailing. They also exist as equilibrium mixtures on the column, leading to "smeared" peaks.

Recommended HPLC Method (Reverse Phase)

If HPLC is required for trace impurity profiling, use this modified condition to suppress ionization and silanol activity.

| Parameter | Condition | Reason |

| Column | C18 with high carbon load (e.g., Waters XSelect HSS T3) | Prevents silanol interaction.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH keeps Boronic acid neutral.[1] |

| Mobile Phase B | Acetonitrile | - |

| Gradient | 5% to 95% B over 15 min | Elutes bulky cyclohexyl group.[1] |

| Detection | UV @ 210 nm & 254 nm | Nitrile has low UV response; rely on phenyl ring.[1] |

| Sample Diluent | ACN:Water (50:[1]50) with 0.1% Formic Acid | Crucial: Prevents esterification with MeOH.[1] |

The Gold Standard: qNMR

For assay (potency) determination, qNMR is superior to HPLC.

-

Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, non-reactive).[1]

-

Solvent: DMSO-

+ 1 drop -

Calculation: Compare the integration of the Aromatic H-6 (most distinct) against the Internal Standard.

Analytical Workflow Diagram

Figure 2: Comprehensive characterization workflow ensuring identity and potency accuracy.

Handling & Stability

-

Storage: Store at 2–8°C under Argon. Boronic acids can deborylate (lose the

group) via protodeboronation if exposed to moisture and heat for prolonged periods. -

Reactivity: The 2-fluoro substituent increases the Lewis acidity of the boron center compared to phenylboronic acid, making it more susceptible to nucleophilic attack (e.g., by diols in solvents). Avoid Methanol in storage or sample prep, as it forms methyl boronic esters rapidly.

References

-

Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1]

-

Yan, J., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids. Wageningen University & Research.[1]

-

Pellegrino, G., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids. Journal of Physical Chemistry A. [1]

-

NIST Chemistry WebBook. (n.d.).[1] Infrared Spectrum of Cyclohexane derivatives (General Reference).

-

Waters Corporation. (2021).[1] Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology.

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic Acid: Mechanism & Application Guide

[1][2]

Executive Technical Summary

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (CAS: 2377607-87-7) is a functionalized arylboronic acid designed for the precise installation of the 3-(1-cyanocyclohexyl)-4-fluorophenyl moiety into drug scaffolds.[1][2]

This structural motif is a bioisostere of the established "left-hand side" pharmacophores found in second-generation anti-androgens like Apalutamide and Enzalutamide .[1][2] The compound serves two primary mechanisms:[1][3]

-

Chemical Mechanism: Acts as the nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl carbon-carbon bonds.[1][2]

-

Biological Mechanism (Downstream): The installed moiety confers metabolic stability (via the nitrile and fluorine groups) and enhances binding affinity through conformational restriction (via the cyclohexyl ring).

Chemical Identity & Structural Logic[1][2][3]

| Feature | Specification |

| CAS Number | 2377607-87-7 |

| Chemical Formula | C₁₃H₁₅BFNO₂ |

| Molecular Weight | 247.07 g/mol |

| Core Motif | Phenylboronic acid |

| Substituents | 2-Fluoro (ortho), 5-(1-Cyanocyclohexyl) (meta) |

| Key Analog | 5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (Related to Apalutamide) |

Structural Causality[1]

-

Boronic Acid (-B(OH)₂): The reactive handle for cross-coupling.[1][2] It allows the modular attachment of this complex aryl group to heteroaromatic cores (e.g., pyridines, imidazoles) late in the synthetic route.

-

1-Cyanocyclohexyl Group: A bulky, lipophilic motif that locks the conformation of the drug molecule.[1][2] In Androgen Receptor (AR) antagonists, this group occupies the hydrophobic pocket (H12 helix displacement), preventing the receptor from adopting its active transcriptional conformation.

-

2-Fluoro Group: Increases metabolic stability by blocking the oxidation of the phenyl ring and modulating the pKa of nearby functional groups.[1][2]

Mechanism of Action: Synthetic & Biological[1][3]

A. Chemical Mechanism: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is to transfer the 5-(1-cyanocyclohexyl)-2-fluorophenyl group to an aryl halide electrophile.[1][2]

The Catalytic Cycle:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond of the drug core.[1][2]

-

Transmetallation: The boronic acid (activated by a base) transfers its organic group to the Palladium center.

-

Reductive Elimination: The C-C bond is formed, releasing the final drug candidate and regenerating Pd(0).

Caption: The Suzuki-Miyaura cycle illustrating the insertion of the cyanocyclohexyl-fluorophenyl moiety into a drug scaffold.[1][2]

B. Biological Mechanism: Pharmacophore Rationale

Once incorporated into a drug (e.g., an AR antagonist), the moiety functions as follows:

-

Hydrophobic Filling: The cyclohexyl ring is larger than the cyclobutyl ring found in Apalutamide.[1][2] This allows researchers to probe the size limit of the ligand-binding pocket (LBP).[1][2] If the pocket can accommodate the extra steric bulk, the cyclohexyl derivative often exhibits higher binding affinity due to increased van der Waals contacts.

-

Conformational Locking: The cyano group at the 1-position of the cyclohexane creates a rigid sp³ center.[1][2] This "locks" the orientation of the phenyl ring relative to the rest of the molecule, reducing the entropic penalty of binding.

-

Metabolic Blockade: The fluorine atom at the 2-position protects the phenyl ring from Phase I metabolic oxidation (e.g., by Cytochrome P450s), significantly extending the half-life (

) of the drug.[1]

Experimental Protocol: Cross-Coupling Workflow

Context: Coupling 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid with a heteroaryl bromide (e.g., a chloropyridine derivative).

Reagents & Conditions

-

Nucleophile: 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (1.2 equiv).[1][2]

-

Electrophile: Heteroaryl Bromide (1.0 equiv).[1]

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv).

Step-by-Step Methodology

-

Inerting: Charge a microwave vial or round-bottom flask with the Heteroaryl Bromide, Boronic Acid, and Pd catalyst.[1] Seal and purge with Nitrogen (

) or Argon for 5 minutes.[1] -

Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of the bromide).

-

Note: The boronic acid is prone to protodeboronation (loss of the boron group) if heated too long; efficient heating is crucial.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Comparative SAR Data: Cycloalkyl Series

The following table illustrates why a researcher would select the cyclohexyl analog (derived from this boronic acid) versus the cyclobutyl analog (found in Apalutamide).

| Pharmacophore Feature | Cyclobutyl Analog (Apalutamide type) | Cyclohexyl Analog (Target type) | Impact on Drug Design |

| Steric Bulk | Moderate ( | High ( | Cyclohexyl fills larger hydrophobic pockets, potentially increasing potency.[1][2] |

| Lipophilicity (cLogP) | Lower | Higher | Cyclohexyl increases permeability but may lower solubility. |

| Conformational Rigidity | High (Puckered ring) | Very High (Chair conformation) | Cyclohexyl provides a more defined spatial orientation.[1] |

| Metabolic Stability | Good | Excellent | Both rings resist oxidation, but cyclohexyl offers more steric protection to the attached phenyl ring. |

References

-

ChemicalBook. (2024).[1][2] 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid - Product Properties and Safety. Retrieved from [1][2]

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1][2] Cancer Research.[1][2] (Contextual reference for the cyclobutyl analog mechanism). Retrieved from [1][2]

-

Rathkopf, D. E., et al. (2013). Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer. Journal of Clinical Oncology. (Clinical context for 1-cyanocycloalkyl drugs). Retrieved from [1][2]

-

BLD Pharm. (2024).[1][2] Boronic Acid Series: 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid.[1][2] Retrieved from [1][2]

Sources

- 1. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic Acid Couplings

Executive Summary: The "Race Against Time"

You are working with 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid . This substrate presents a classic but difficult "push-pull" conflict in Suzuki-Miyaura coupling:

-

The Instability Driver (Ortho-Fluoro Effect): The fluorine atom at the 2-position is highly electronegative. It inductively withdraws electron density from the carbon-boron bond, making it significantly more susceptible to hydrolytic cleavage (protodeboronation ). This reaction is often faster than the desired transmetallation.[1]

-

The Steric Barrier (Cyanocyclohexyl Group): The bulky 1-cyanocyclohexyl group at the 5-position adds steric hindrance. While it is meta to the boron, its bulk can influence the overall tumbling and approach of the catalyst, potentially slowing down the catalytic cycle.

The Goal: You must select a Base/Solvent system that accelerates Transmetallation (Path A) while suppressing Protodeboronation (Path B).

Part 1: Mechanistic Insight & Visualization

To solve low yields, you must visualize the competition occurring in your flask. The base is necessary to activate the boronic acid (forming the boronate), but that same boronate is the species that decomposes with water.[2]

Figure 1: The Kinetic Competition. For ortho-fluoro substrates, the red path (Protodeboronation) is often faster than the green path (Transmetallation) in aqueous media.

Part 2: Solvent & Base Optimization Matrix

For this specific molecule, standard conditions (Dioxane/Na2CO3) often fail because the water concentration is too high. Use the table below to select the optimal system.

| Parameter | Condition A: The "Goldilocks" (Recommended) | Condition B: The Anhydrous (High Risk/High Reward) | Condition C: The Standard (Avoid if possible) |

| Solvent | THF or 2-MeTHF (minimal water) | Anhydrous Dioxane or Toluene | Dioxane / Water (4:1) |

| Base | CsF (Cesium Fluoride) | ||

| Water Content | Low (Add 2-5 equivalents of H2O) | Strictly Anhydrous | High (Solvent mixture) |

| Why it works | Fluoride activates the boronic acid without forming the hydroxide species, shutting down the hydrolysis pathway. | High water content guarantees rapid protodeboronation of 2-F-phenylboronic acids. | |

| Use Case | First-line attempt. Robust. | If Condition A yields <30% product. | Only for very stable substrates. |

Part 3: Optimized Experimental Protocols

Protocol A: The "Buchwald" Modified Conditions (Recommended)

Best for balancing activation vs. decomposition.

-

Reagents:

-

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (1.5 equiv) — Excess is crucial due to instability.

-

Catalyst:

(1-2 mol%) + SPhos or XPhos (2-4 mol%).-

Note: You must use an electron-rich, bulky ligand (SPhos/XPhos) to speed up transmetallation.

is likely too slow.

-

-

Base:

(3.0 equiv). -

Solvent: THF (degassed).

-

Additive: Deionized Water (exactly 5.0 equiv per equiv of Boron).

-

Procedure:

-

Charge solid reagents into a vial.

-

Evacuate and backfill with Argon (x3).

-

Add degassed THF.[5]

-

Add the specific amount of water (do not use a bulk 4:1 mixture; add water via microsyringe).

-

Heat to 40–60°C . Do not overheat (e.g., 100°C) as this accelerates deboronation.

-

Monitor via LCMS at 1 hour.

-

Protocol B: The Anhydrous Fluoride Activation

Use this if Protocol A results in the boronic acid disappearing but no product forming.

-

Reagents:

-

Procedure:

-

Strictly air-free technique (Glovebox or Schlenk line).

-

Combine solids and solvent.[7]

-

Heat to 80°C.

-

Mechanism:[2][8][9][10][11] The fluoride anion (

) binds to the Boron center to form

-

Part 4: Troubleshooting & FAQs

Q1: My boronic acid is gone, but I only see the "de-boronated" starting material (fluorobenzene derivative). Why?

Diagnosis: Protodeboronation.[2][5][9] Solution:

-

Lower the Temperature: Drop from 80°C to 40-50°C.

-

Switch Ligands: Move to SPhos or XPhos . These ligands are designed to facilitate oxidative addition and transmetallation rapidly, effectively "beating" the decomposition reaction [2].

-

Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over the unimolecular decomposition.

Q2: Can I use the Pinacol Ester instead?

Answer: Yes, and it is highly recommended. If the boronic acid is too unstable, convert it to the Pinacol ester first.

-

Why: Boronic esters are significantly more stable toward protodeboronation than the free acid.

-

How: Stir the boronic acid with Pinacol (1.1 equiv) and

in THF for 2 hours, filter, and concentrate. Use the crude ester in the coupling.

Q3: Is the nitrile (cyano) group compatible with these bases?

Answer: generally, yes.

- and CsF are mild enough to leave the nitrile intact.

-

Avoid: Strong hydroxide bases (KOH, NaOH) at high temperatures (>100°C), which can hydrolyze the nitrile to an amide/acid.

-

Avoid: Strong reducing conditions (e.g., Lithium Aluminum Hydride workups), which are not part of Suzuki coupling anyway.

Q4: Troubleshooting Logic Flow

Figure 2: Decision tree for diagnosing reaction failure.

References

-

Kinetic Studies on the Stability of 2-Heterocyclic Boronic Acids. Source: Journal of the American Chemical Society. Context: Establishes the mechanism of protodeboronation and the efficacy of anhydrous conditions. URL:[Link]

-

Buchwald-Hartwig / Suzuki Coupling of Unstable Boronic Acids. Source: Chemical Science (RSC). Context: Details the use of SPhos/XPhos ligands to accelerate coupling before decomposition occurs. URL:[Link]

-

Anhydrous Suzuki-Miyaura Coupling with Fluoride Bases. Source: Organic Letters. Context: Protocol for using CsF/KF in the absence of water to couple sensitive substrates. URL:[Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]

- 10. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Reactivity & Thermal Management of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid

[1]

Executive Summary

You are likely utilizing 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid as a building block for Suzuki-Miyaura cross-coupling in the synthesis of androgen receptor antagonists or PARP inhibitors.

This reagent presents a specific "thermal conflict":

-

The Ortho-Fluoro Effect: The fluorine atom at the C2 position significantly destabilizes the C–B bond, making the molecule highly susceptible to protodeboronation (loss of the boronic acid group) at elevated temperatures (

), especially in the presence of base. -

Steric Bulk: The 1-cyanocyclohexyl group at C5 is sterically demanding, often requiring thermal energy to facilitate the transmetallation step during catalysis.

The Solution: Success depends on maintaining a strict "Goldilocks" temperature window (

Part 1: The Thermal Reactivity Landscape

The following table summarizes the behavior of the reagent across different thermal zones. Use this to diagnose yield losses based on your reaction temperature.

| Temperature Zone | Dominant Chemical Behavior | Risk Level | Recommended Action |

| Cryogenic / Cold ( | Kinetic Trap. Solubility is poor.[1] Transmetallation is virtually stalled due to the steric bulk of the cyclohexyl ring and electron-withdrawal of the fluorine. | Low (Stability)High (Reactivity) | Store reagent here. Do not attempt coupling reactions unless using highly active precatalysts (e.g., Pd-G3/G4).[1] |

| Ambient ( | Boroxine Equilibrium. In solid state, the acid may dehydrate to form the boroxine trimer (anhydride).[1] In solution, reaction rates are slow.[1] | Moderate | Standard storage conditions.[2] Check stoichiometry if reagent appears as a dry powder vs. waxy solid. |

| The "Goldilocks" Zone ( | Optimal Reactivity. The rate of cross-coupling ( | Optimal | Target this window. Use milder bases ( |

| Danger Zone ( | Rapid Protodeboronation. The C–B bond cleaves. The nitrile group (usually stable) may begin to hydrolyze to the amide if strong base ( | Critical | Avoid. If high temp is required for the electrophile, switch to a continuous flow setup or slow addition of the boronic acid. |

Part 2: Visualizing the Reactivity Pathways

The diagram below illustrates the divergent pathways this molecule takes based on thermal input. Note that Path B (Degradation) becomes dominant over Path A (Product) as temperature rises above

Caption: Thermal divergence showing the competition between productive coupling (Green) and irreversible degradation (Red).[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction yield is low (<30%), and I see a major byproduct with the same Rf as the starting material but non-polar. What is happening?

Diagnosis: You are likely observing protodeboronation .[2][3] The byproduct is the "defunctionalized" arene: 1-(3-fluorophenyl)cyclohexanecarbonitrile.

-

The Cause: The 2-fluoro substituent inductively withdraws electrons, making the ipso-carbon susceptible to protonation, particularly in the presence of water and base at high temperatures.

-

The Fix:

Q2: The reagent bottle contains a "wet" sticky paste instead of a powder. Is it degraded?

Diagnosis: This is likely boroxine formation , not degradation.[1]

-

The Science: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible. The "wetness" might actually be water released during this process or atmospheric moisture absorption (hygroscopicity).

-

The Fix:

-

Do not discard.

-

Assume the reagent is a mixture of monomer and trimer.

-

Protocol: Pre-activate the reagent by stirring it in the reaction solvent with the aqueous base for 10 minutes before adding the catalyst/electrophile. This hydrolyzes the trimer back to the reactive monomer species.

-

Q3: Can I use this reagent at

if I need to couple it with a deactivated aryl chloride?

Diagnosis: High risk. At

-

The Fix:

-

Catalyst Upgrade: Use a highly active catalyst system (e.g., Pd(OAc)2 + SPhos or XPhos Pd G4) that functions at lower temperatures (

).[1] -

Slow Addition: If you must heat, add the boronic acid solution dropwise to the hot reaction mixture over 1 hour. This keeps the instantaneous concentration of boronic acid low, favoring the coupling reaction over the second-order (or pseudo-first-order) decomposition.

-

Part 4: Optimized Experimental Protocol

Method: "Low-Temp" Suzuki Coupling for Labile Boronic Acids Standard conditions often fail for ortho-fluoro species. Use this optimized protocol.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (1.3 equiv)[1]

-

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv, finely ground).[1] -

Solvent: 1,4-Dioxane / Water (10:1 v/v).[1]

Step-by-Step:

-

Degassing (Critical): Oxygen accelerates deboronation (via oxidation). Sparge solvents with Argon/Nitrogen for 15 mins.

-

Pre-mixing: Charge the reaction vessel with Aryl Halide, Boronic Acid, and Base.

-

Solvation: Add the degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst last.

-

Thermal Ramp:

-

Start stirring at Room Temperature for 30 minutes. (Allows induction/transmetallation to begin).

-

Ramp temperature to

. -

Monitor by HPLC/TLC every 1 hour.

-

-

Quench: Do not let the reaction stir overnight at heat. Once the Aryl Halide is consumed, cool immediately to RT and quench with dilute

.

Part 5: Troubleshooting Logic Tree

Use this flow to determine the next step in your optimization.

Caption: Decision matrix for diagnosing reaction failure modes.

References

-

Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. Link[1]

-

Cox, P. A., et al. (2017).[1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[1] (Detailed mechanism on why ortho-fluoro accelerates degradation). Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Guidelines on stability vs. reactivity). Link

-

BenchChem Technical Support. (2025). Optimizing Reactions with Fluorinated Phenylboronic Acids. (General handling of fluorinated boronic acids). Link[1]

Sources

- 1. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]

- 2. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

Validation & Comparative

mass spectrometry of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid products

An In-Depth Guide to the Mass Spectrometry of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic Acid and its Associated Products

Introduction

In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] Among these, 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid is a sophisticated reagent valued for introducing a unique cyanocyclohexyl moiety. However, the analytical characterization of this and similar boronic acids by mass spectrometry (MS) is fraught with challenges. These molecules are notoriously prone to dehydration, forming cyclic trimers known as boroxines, which can complicate spectral interpretation and compromise analytical sensitivity.[2][3] Furthermore, as residual starting materials or impurities in active pharmaceutical ingredients (APIs), they often require quantification at trace levels, demanding highly sensitive and robust analytical methods.[4][5]

This guide provides an in-depth comparison of mass spectrometric strategies for the analysis of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid and its reaction products. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, compare direct analysis with derivatization-based approaches, and contextualize these methods within real-world applications, such as reaction monitoring. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop reliable methods for the characterization and quantification of this important chemical class.

Chapter 1: The Analyte and Its Idiosyncrasies in Mass Spectrometry

Understanding the inherent chemical behavior of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid is the first step toward developing a successful analytical method.

Chemical Properties:

-

Molecular Formula: C₁₃H₁₅BFNO₂

-

Molecular Weight: 247.08 g/mol

-

Key Features: The molecule contains a boronic acid group susceptible to dehydration, a polar cyano group, and an electron-withdrawing fluorine atom, all of which influence its ionization and fragmentation behavior. The EPA CompTox Chemicals Dashboard lists predicted properties for a similar, smaller analogue, [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid, which highlights the acidic nature of the boronic acid moiety (pKa ~8.54).[6]

The Primary Challenge: Dehydration and Boroxine Formation

The most significant hurdle in the mass spectrometry of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic boroxine trimers.[2] This reaction can occur thermally in the MS ion source or even during sample storage. The resulting boroxine will have a mass-to-charge ratio (m/z) corresponding to three boronic acid molecules minus three water molecules, often leading to a misinterpretation of the spectrum if the analyst is only looking for the monomeric molecular ion.

This behavior necessitates analytical conditions that either minimize its formation or account for it. Beyond trimers, dimer ions (e.g., [2M-OH]⁻) and solvent adducts are also commonly observed, further complicating the spectra.[3]

Chapter 2: Direct Analysis by LC-MS/MS — The High-Throughput Approach

For routine analysis and reaction monitoring, a direct "dilute-and-shoot" LC-MS/MS method is often preferred for its speed and simplicity.[7]

Rationale: This approach minimizes sample preparation, thereby increasing throughput and reducing the risk of analyte degradation during complex preparatory steps.[8] Modern high-sensitivity tandem quadrupole mass spectrometers can often achieve the required detection limits even without derivatization.[4][9]

Experimental Protocol: LC-MS/MS

1. Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is the standard choice. For high throughput, columns with smaller particle sizes (e.g., <3 µm) are recommended.

-

Example: Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm.[8]

-

-

Mobile Phase A: 0.1% Ammonia in Water. The basic pH facilitates deprotonation of the boronic acid, which is ideal for negative ion mode analysis.[8]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10-15% B), ramp up to a high percentage (e.g., 90-95% B) to elute the analyte, hold for a wash step, and then re-equilibrate. A total run time of under 15 minutes is common.[8]

-

Column Temperature: 40 °C to ensure reproducible retention times.[8]

2. Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in Negative Mode. This is the most reliable mode for underivatized boronic acids, as they readily form the deprotonated molecule, [M-H]⁻.[8][9]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting the precursor ion (the [M-H]⁻ of the analyte) and monitoring for specific, characteristic product ions after collision-induced dissociation (CID).

-

Expected Ions & Transitions for 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid:

-

Precursor Ion (Q1): m/z 246.1 ([M-H]⁻)

-

Potential Product Ions (Q3): Fragmentation of arylboronic acids often involves losses related to the boronic acid group (e.g., H₂O, BO₂) and cleavage of the phenyl ring structure.[10] For this specific molecule, fragmentation could also be initiated at the cyanocyclohexyl group. A detailed fragmentation study would be required to identify the most stable and intense product ions for a robust MRM method.

-

Data Presentation: Summary of Direct LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | Reversed-Phase C18 | Good retention for moderately polar organic molecules. |

| Mobile Phase | Water/Acetonitrile with 0.1% NH₃ | Basic pH promotes deprotonation for ESI- analysis. |

| Ionization Mode | ESI, Negative | Highly efficient formation of [M-H]⁻ for boronic acids.[8] |

| Acquisition | MRM | Provides highest sensitivity and selectivity for quantification.[4] |

| Precursor Ion | m/z 246.1 | [C₁₃H₁₄BFNO₂]⁻ |

| Product Ions | Analyte-specific | Determined by CID; likely involves losses of H₂O, BO₂, or fragments from the cyanocyclohexyl group. |

Comparison: Pros and Cons of Direct Analysis

-

Pros:

-

Cons:

Chapter 3: Derivatization Strategies for Enhanced Sensitivity and Stability

When direct analysis is insufficient, derivatization is a powerful strategy to overcome the inherent instability of boronic acids and improve analytical performance.

Rationale: The primary goal of derivatization is to convert the boronic acid into a more stable form, typically a boronate ester, by reacting it with a diol. This prevents boroxine formation and can enhance ionization efficiency, leading to significantly lower detection limits.[2][11]

Method: Boronate Ester Formation with a Diol

The reaction of a boronic acid with a 1,2- or 1,3-diol, such as pinacol or 2-ethyl-1,3-hexanediol, forms a stable five- or six-membered cyclic boronate ester.[12][13][14] This derivative is less polar and more stable in the MS source.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. waters.com [waters.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 9. sciex.com [sciex.com]

- 10. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 14. pubs.acs.org [pubs.acs.org]

mechanistic studies of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid couplings

This guide provides an in-depth mechanistic analysis and practical workflow for optimizing cross-couplings of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (CAS 2377607-87-7). It addresses the specific stability challenges posed by the ortho-fluoro substituent and the steric bulk of the meta-cyanocyclohexyl group.

Focus: Overcoming Protodeboronation & Steric Barriers in Suzuki-Miyaura Cross-Couplings

Executive Summary & Molecule Profile

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid is a specialized building block used to install a bulky, electron-deficient aryl motif into pharmaceutical scaffolds (e.g., next-generation androgen receptor antagonists or cathepsin inhibitors).

While the 1-cyanocyclohexyl group provides critical metabolic stability and hydrophobic interaction potential, the molecule presents a "perfect storm" of coupling challenges:

-

Rapid Protodeboronation: The ortho-fluorine atom significantly destabilizes the C–B bond under basic conditions.

-

Steric Hindrance: The bulky cyclohexyl ring at the meta position (C5) restricts catalyst approach, requiring specialized ligand systems.

This guide compares the free boronic acid against its ester derivatives and outlines a self-validating protocol to maximize yield.

Mechanistic Analysis: The Stability-Reactivity Tradeoff

The Protodeboronation Trap

The primary failure mode for this coupling is base-catalyzed protodeboronation , where the boronic acid decomposes to the defunctionalized arene (1-(4-fluorophenyl)cyclohexanecarbonitrile) before coupling can occur.

-

Mechanism: The high electronegativity of the ortho-fluorine atom renders the ipso-carbon highly susceptible to protonation. Under basic conditions (essential for transmetallation), the boronate species forms rapidly but is prone to hydrolysis.

-

The "Cyanocyclohexyl" Effect: The nitrile group (EWG) further pulls electron density from the ring, increasing the acidity of the aryl ring and accelerating the decomposition rate compared to simple 2-fluorophenylboronic acid.

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the productive Transmetallation cycle and the destructive Protodeboronation pathway.

Figure 1: Kinetic competition between productive coupling (Blue path) and destructive protodeboronation (Red path). Success depends on maximizing

Comparative Performance Guide

The following table compares the free boronic acid against alternative forms (Pinacol Ester, MIDA Boronate) and catalyst systems.

| Feature | Free Boronic Acid (Subject) | Pinacol Ester (Bpin) | MIDA Boronate |

| Atom Economy | High | Moderate | Low |

| Stability (Solid State) | Moderate (Hygroscopic) | High | Very High |

| Protodeboronation Risk | Critical (Fast in aq. base) | Moderate (Slow release) | Low (Slow release) |

| Rec. Catalyst System | Pd-XPhos G3 / G4 | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos |

| Base Preference | K₃PO₄ (Anhydrous) | K₂CO₃ (Aq.) | K₃PO₄ / H₂O (Slow) |

| Yield Potential | 85-95% (Optimized) | 70-85% | 60-80% |

| Cost Efficiency | High (Direct use) | Lower (Extra step) | Lowest (Expensive) |

Key Insight: While the Pinacol ester is more stable, the Free Boronic Acid is preferred for scale-up if rapid-coupling conditions (Buchwald G3/G4 catalysts) are used to outcompete decomposition.

Optimized Experimental Protocol

Objective: Couple 5-(1-cyanocyclohexyl)-2-fluorophenylboronic acid with an aryl bromide/chloride while suppressing protodeboronation.

Reagents & Setup

-

Substrate: 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (1.2 equiv).

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv).

-

Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%).

-

Why: The XPhos ligand is bulky (handling the substrate's steric bulk) and electron-rich (accelerating oxidative addition). The G4 precatalyst ensures rapid activation even at room temperature.

-

-

Base: K₃PO₄ (3.0 equiv, finely ground).

-

Solvent: THF/Water (10:1) or 1,4-Dioxane (Anhydrous) .

-

Note: If deboronation is observed, switch to strictly anhydrous Dioxane or Toluene with anhydrous base.

-

Step-by-Step Workflow

-

Inerting: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), XPhos Pd G4 (0.02 mmol), and K₃PO₄ (3.0 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.

-

Checkpoint: Oxygen promotes homocoupling and catalyst deactivation.

-

-

Solvent Addition: Add degassed solvent (e.g., THF/H₂O 10:1, 5 mL) via syringe.

-

Reaction: Stir vigorously at 40°C - 60°C .

-

Optimization: Do NOT heat to reflux (>80°C) initially. High heat accelerates protodeboronation faster than transmetallation for ortho-fluoro species.

-

-

Monitoring: Check via LC-MS after 1 hour.

-

Success Indicator: Disappearance of halide; minimal formation of defunctionalized arene (mass = Boronic Acid - B(OH)₂ + H).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Self-Validation

Use this logic tree to diagnose low yields:

-

Problem: High amount of deboronated byproduct (Ar-H).

-

Cause: Base is too strong or water content is too high.

-

Fix: Switch to Anhydrous K₃PO₄ in Toluene at 80°C. The low solubility of the base creates a "slow-release" effect, keeping the concentration of the unstable boronate anion low.

-

-

Problem: Low conversion, starting material remains.

-

Cause: Catalyst deactivation or steric clash.

-

Fix: Switch ligand to SPhos (smaller but active) or increase temperature only if anhydrous conditions are used.

-

-

Problem: Homocoupling of Boronic Acid.

-

Cause: Oxygen leak.

-

Fix: Re-degas solvents and verify inert atmosphere.

-

References

-

Mechanistic Studies on Protodeboronation

- Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 2017.

-

Buchwald Precatalyst Systems (G3/G4)

- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

-

Stability of Ortho-Fluoro Boronic Acids

- Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. (Comparison of stability vs free acids).

-

Compound Data & Vendor Specifications

- 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid (CAS 2377607-87-7).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic Acid

This document provides essential, in-depth procedural guidance for the safe and compliant disposal of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid. As a research chemical with a complex hazard profile, strict adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond a simple checklist, offering a framework grounded in the chemical's specific reactivity and toxicity.

Core Principle: A Multi-Hazard Compound Demanding Dedicated Waste Management

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid is not a routine chemical waste. Its molecular structure presents a trifecta of hazards that dictate its handling and disposal:

-

Cyanide Group (-CN): The presence of the nitrile functional group classifies this compound as a cyanide-containing material. The paramount danger is the potential for reaction with acids to generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[1][2]

-

Boronic Acid Group (-B(OH)₂): Boronic acids as a class are known to cause skin and serious eye irritation.[3][4][5] Some may also pose risks of reproductive toxicity.[6]

-

Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, making the compound persistent in the environment.[7] Improper disposal can contribute to the accumulation of fluorinated organic substances.

Therefore, the foundational principle of its disposal is mandatory segregation and treatment as acute hazardous waste . Under no circumstances should this compound or its contaminated materials be mixed with general laboratory waste, other solvent streams, or discharged down the drain.[8][9] Disposal must be handled by a licensed hazardous waste facility, typically via high-temperature incineration.[10][11]

Procedural Workflow for Disposal

The following step-by-step protocol is designed to create a self-validating system for safety, ensuring that critical control points are addressed from the point of generation to final pickup.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a complete barrier against exposure. All waste handling operations must occur within a certified chemical fume hood.[1][12]

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or other chemical-resistant gloves. Consider double-gloving. | Prevents skin contact, which can cause irritation and potential absorption.[3][4] |

| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[5] |

| Body Protection | A lab coat, fully fastened. An impervious apron is recommended for handling liquid waste. | Protects skin and personal clothing from contamination.[2] |

Step 2: Critical Waste Segregation

This is the most crucial step in the disposal process. Due to the severe hazard of HCN gas generation, waste containing 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid must be kept physically and chemically separate from all acidic materials.[2]

Create a dedicated, clearly marked waste stream.

Caption: Waste Segregation Workflow.

-

Solid Waste: All materials contaminated with the solid compound, such as weighing paper, spatulas, gloves, and paper towels, must be collected in a dedicated container for "Solid Cyanide-Containing Waste."[1]

-

Liquid Waste: Solutions containing the compound must be collected in a separate, dedicated container for "Liquid Cyanide-Containing Waste."

-

NEVER mix this waste with any other waste stream, especially acidic waste.[2]

Step 3: Container Selection and Management

Proper containment is essential to prevent leaks and accidental reactions.

-

Compatibility: Use containers made of chemically compatible materials, such as High-Density Polyethylene (HDPE) or glass, with a secure, threaded cap.[13] The original product container is often a suitable choice.[13]

-

Labeling: Every waste container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and include:

-

The words "Hazardous Waste"

-

The full chemical name: "5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid"

-

The associated hazards: "Toxic," "Irritant," "Reacts with Acid to Produce Cyanide Gas"

-

Appropriate GHS pictograms (Skull and Crossbones, Exclamation Mark).

-

-

Closure: Keep waste containers closed at all times except when actively adding waste.[13] This minimizes the risk of spills and vapor exposure.

Step 4: Decontamination of Work Area and Glassware

Surfaces and equipment that have come into contact with the compound must be decontaminated to prevent cross-contamination and accidental exposure. This is a two-stage process performed entirely within a fume hood.[1][14]

-

Initial Rinse (Alkaline): First, rinse the contaminated surface or glassware with a pH 10 buffer solution. This ensures an alkaline environment, preventing HCN formation. Collect this rinseate as liquid cyanide waste.[2]

-

Secondary Decontamination (Oxidative): Following the alkaline rinse, wash the items with a freshly prepared 10% bleach (sodium hypochlorite) solution. The bleach will oxidize and destroy residual cyanide. Let it sit for a few minutes before the final rinse. Collect this bleach rinseate into the same liquid cyanide waste container.[1][14]

-

Final Rinse: After decontamination, glassware can be washed with soap and water in a sink.

Step 5: Temporary Storage and Disposal

Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be:

-

Well-ventilated.

-

Away from acids and oxidizers.[2]

-

Preferably within secondary containment (e.g., a plastic tub) to contain potential leaks.[13]

-

Secure, with access limited to trained personnel.[15]

Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not attempt to transport the waste yourself.[9]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is critical.

-

Minor Spill (Contained within a Fume Hood):

-

Ensure your PPE is intact.

-

Cover the spill with an absorbent pad.

-

Gently wet the pad with a pH 10 buffer solution.[14]

-

Carefully wipe up the spill, working from the outside in.

-

Place all cleanup materials into the solid cyanide waste container.

-

Decontaminate the hood surface as described in Step 4.[14]

-

-

Major Spill (Outside a Fume Hood, or Near Acids):

-

EVACUATE IMMEDIATELY. Alert all personnel in the area.

-

If safe to do so, close the laboratory doors to contain the area. Post a warning sign.

-

From a safe location, contact your institution's emergency response line and EHS office.[1][2]

-

Do not attempt to clean up a large spill or any spill involving an acid reaction yourself.

-

References

- Combi-Blocks, Inc. (2023).

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

-

Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. [Link]

- BenchChem. (2025). Proper Disposal of (5-Iodopent-1-en-1-yl)

-

Lab Alley. (2025). How To Safely Dispose of Boric Acid. [Link]

-

University of Illinois Division of Research Safety. (2025). Chemical Waste Procedures. [Link]

- BenchChem. (2025). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.

-

MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

- Physikalisch-Technische Bundesanstalt. (n.d.).

-

University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

- BenchChem. (2025). Proper Disposal of (5-Iodopent-1-en-1-yl)

-

Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

-

University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. [Link]

Sources

- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epa.gov [epa.gov]

- 8. danielshealth.com [danielshealth.com]

- 9. vumc.org [vumc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mcfenvironmental.com [mcfenvironmental.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 15. documents.manchester.ac.uk [documents.manchester.ac.uk]

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic Acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides essential, in-depth safety and handling protocols for 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous boronic acids to establish a robust framework for its safe management.[1][2][3][4] Our approach is grounded in the principles of risk mitigation and procedural validation, ensuring that every step, from preparation to disposal, prioritizes the well-being of laboratory personnel and the integrity of the research environment.

Synthesized Hazard Profile

The primary hazards associated with arylboronic acids, including those with cyano- and fluoro- substitutions, are well-documented.[1][4][5] Based on available data for similar compounds, 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid should be handled as a hazardous substance with the following potential risks.

| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling | Representative Sources |

| Skin Irritation (Category 2) | H315: Causes skin irritation | The compound is likely to cause redness, itching, or inflammation upon direct contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent dermal exposure.[1][4] | [1][4] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant, potentially damaging, irritation. Mandatory use of safety goggles with side shields is required at all times. For procedures with a higher risk of splashing, a face shield should be worn over the goggles.[1][4] | [1][4] |

| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | Ingestion of the compound can be harmful. Strict prohibition of eating, drinking, or smoking in the laboratory is essential.[4][6] | [4][6] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | As a fine powder, the compound can easily become airborne, and inhalation may lead to irritation of the respiratory tract. All handling of the solid must be performed within a certified chemical fume hood to minimize inhalation risk.[4] | [4] |

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE.[7][8]

Primary Engineering Control: The Chemical Fume Hood

The single most critical piece of safety equipment for handling this compound is a properly functioning chemical fume hood.

-

Causality: A fume hood serves as the primary barrier, containing the solid powder and any potential vapors, thus preventing inhalation, which is a primary exposure route for fine powders.[5] It also provides a contained space to manage spills effectively. All procedural steps involving the transfer, weighing, and dissolution of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid must be conducted within the fume hood.

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid. This selection is based on mitigating the risks identified in the hazard profile.[5][9]

| PPE Category | Specification | Rationale & Best Practices |

| Hand Protection | Chemical-resistant gloves (Disposable Nitrile or Neoprene).[8][10] | Provides a barrier against skin irritation. Best Practice: Always inspect gloves for tears or punctures before use. Use proper removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as solid hazardous waste.[3] |

| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[8] | Protects against dust particles and accidental splashes causing serious eye irritation. Best Practice: For operations involving larger quantities (>5g) or risk of splashing, a full-face shield must be worn over safety goggles.[11] |

| Body Protection | Flame-retardant cotton lab coat with full-length sleeves. | Protects skin and personal clothing from contamination. Best Practice: Lab coats must be fully buttoned. For handling large quantities or during equipment cleaning, a chemical-resistant apron over the lab coat is recommended.[8][9] |

| Respiratory Protection | Generally not required when working in a fume hood. | A fume hood provides adequate respiratory protection. Contingency: For spill cleanup outside a fume hood, a P95-rated particle respirator is the minimum requirement.[3] |

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating system for the safe handling of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid from receipt to immediate use.

3.1. Preparation and Pre-Handling Checks

-

Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

-

Assemble PPE: Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the area where the chemical is stored or handled.[5]

-

Prepare Workspace: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

-

Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated hazardous waste container inside the fume hood.

3.2. Weighing and Transfer of Solid Compound

-

Location: Perform all weighing and transfer operations deep within the fume hood to ensure optimal containment.

-

Minimize Dust: Handle the solid gently to avoid creating dust. Use a micro-spatula for small quantities.

-

Tare and Weigh: Place a weigh boat on the analytical balance and tare. Carefully add the desired amount of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid to the weigh boat.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel. Tap the weigh boat gently to ensure the complete transfer of the powder.

-

Immediate Cleanup: Dispose of the used weigh boat and any contaminated items directly into the labeled solid hazardous waste container within the fume hood.

3.3. Dissolution

-

Solvent Addition: Slowly add the desired solvent to the vessel containing the boronic acid.

-

Mixing: Use magnetic stirring or gentle swirling to facilitate dissolution. If the vessel needs to be capped, ensure it is properly sealed before removing it from the fume hood (if necessary for other equipment).

Emergency and Disposal Plan

Spill Response

-

Small Spill (Inside Fume Hood):

-